5-Chloro-2-propoxypyridin-3-amine
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Overview
Description
5-Chloro-2-propoxypyridin-3-amine is an organic compound with the molecular formula C8H11ClN2O and a molecular weight of 186.64 g/mol . It is a member of the pyridine family, characterized by a pyridine ring substituted with a chlorine atom at the 5-position, a propoxy group at the 2-position, and an amino group at the 3-position. This compound is primarily used in research and development within the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-propoxypyridin-3-amine typically involves the chlorination of 2-aminopyridine followed by the introduction of the propoxy group. One common method starts with 2-aminopyridine, which undergoes chlorination to form 2-amino-3,5-dichloropyridine. This intermediate is then subjected to a series of reactions, including diazotization and Sandmeyer reactions, to yield 2,3,5-trichloropyridine. Finally, the propoxy group is introduced through nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The steps are optimized for scalability, cost-effectiveness, and safety.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-propoxypyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions to form corresponding oxides or amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed.
Major Products
The major products formed from these reactions include various substituted pyridines, amines, and coupled products, depending on the specific reagents and conditions used.
Scientific Research Applications
5-Chloro-2-propoxypyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-propoxypyridin-3-amine involves its interaction with specific molecular targets, leading to various biochemical effects. The amino group can form hydrogen bonds with biological molecules, while the chlorine and propoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: Similar in structure but lacks the propoxy and amino groups.
3-Aminopyridine: Similar but lacks the chlorine and propoxy groups.
2-Propoxypyridine: Similar but lacks the chlorine and amino groups.
Uniqueness
5-Chloro-2-propoxypyridin-3-amine is unique due to the presence of all three functional groups (chlorine, propoxy, and amino) on the pyridine ring. This combination of substituents imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H11ClN2O |
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Molecular Weight |
186.64 g/mol |
IUPAC Name |
5-chloro-2-propoxypyridin-3-amine |
InChI |
InChI=1S/C8H11ClN2O/c1-2-3-12-8-7(10)4-6(9)5-11-8/h4-5H,2-3,10H2,1H3 |
InChI Key |
LZUVOPFNCYYZEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=N1)Cl)N |
Origin of Product |
United States |
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